An In-depth Technical Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methoxyphenyl)thio]propanoic acid, a sulfur-containing organic compound, holds interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural motif, featuring a thioether linkage and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules. The presence of the methoxy-substituted phenyl ring further influences its electronic properties and potential biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of 3-[(4-Methoxyphenyl)thio]propanoic acid, offering valuable insights for researchers and professionals in drug development and related fields.
Chemical Structure and Physicochemical Properties
The molecular structure of 3-[(4-Methoxyphenyl)thio]propanoic acid consists of a propanoic acid backbone linked to a 4-methoxyphenyl group through a thioether bridge. This structure imparts a combination of hydrophilic (carboxylic acid) and lipophilic (methoxyphenyl and thioether groups) characteristics to the molecule.
Molecular Formula: C₁₀H₁₂O₃S[1]
Molecular Weight: 212.27 g/mol [2]
CAS Number: 13739-36-1[1]
IUPAC Name: 3-[(4-methoxyphenyl)thio]propanoic acid
Synonyms: 3-((4-methoxyphenyl)thio)propanoic acid, 3-[(4-methoxyphenyl)sulfanyl]propanoic acid, 3-(4-methoxyphenyl)sulfanylpropanoic Acid, 3-(4-methoxyphenylthio)propionic acid, 3-(4-Methoxy-phenylsulfanyl)-propionic acid[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 110–111 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water | [4] |
| Predicted XlogP | 1.9 | [5] |
Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic Acid
The most common and efficient method for the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid is the Michael addition of 4-methoxythiophenol to acrylic acid. This reaction, a classic example of a thiol-ene reaction, proceeds readily under basic conditions.
Synthesis Workflow
Caption: Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid via Michael addition.
Experimental Protocol: Michael Addition
The following is a representative experimental protocol for the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid:
-
Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1 equivalent) in a suitable solvent such as water or ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the thiolate anion.
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Addition of Acrylic Acid: Slowly add acrylic acid (1 equivalent) to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the product.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Spectroscopic Characterization
The structure of 3-[(4-Methoxyphenyl)thio]propanoic acid can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): [3]
-
δ 7.99 (d, J = 2.8 Hz, 1H)
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δ 7.91 (d, J = 10.4 Hz, 1H)
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δ 7.55 (d, J = 8.8 Hz, 1H)
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δ 7.26 (dd, J = 2.8, 8.8 Hz, 1H)
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δ 7.13 (dd, J = 0.8, 10.4 Hz, 1H)
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δ 3.92 (s, 3H)
¹³C NMR (100 MHz, CDCl₃): [3]
-
δ 179.0
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δ 160.4
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δ 141.3
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δ 132.4
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δ 131.3
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δ 128.3
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δ 123.7
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δ 123.5
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δ 108.7
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δ 56.1
Infrared (IR) Spectroscopy
The IR spectrum of 3-[(4-Methoxyphenyl)thio]propanoic acid is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding. A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the methoxy group and C-S stretching of the thioether would appear in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-[(4-Methoxyphenyl)thio]propanoic acid is predicted to show a molecular ion peak [M]⁺ at m/z 212. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the methoxyphenylthio moiety. Predicted adducts include [M+H]⁺ at m/z 213.05800 and [M+Na]⁺ at m/z 235.03994.[5]
Potential Applications in Drug Development and Research
While direct studies on the biological activity of 3-[(4-Methoxyphenyl)thio]propanoic acid are limited, the structural motifs present in the molecule suggest potential for applications in drug discovery and development.
Antioxidant and Anticancer Potential
Derivatives of similar structures, such as 3-[(4-methoxyphenyl)amino]propanehydrazide, have demonstrated notable antioxidant and anticancer activities.[6][7] These activities are often attributed to the ability of the methoxyphenyl group to stabilize free radicals. The thioether linkage can also play a role in the biological activity of the molecule. Further investigation into the antioxidant and cytotoxic properties of 3-[(4-Methoxyphenyl)thio]propanoic acid is warranted.
Building Block for Bioactive Molecules
The bifunctional nature of 3-[(4-Methoxyphenyl)thio]propanoic acid, with both a carboxylic acid and a thioether group, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the thioether can be oxidized to sulfoxides or sulfones, further expanding the chemical space for drug discovery.
Conclusion
3-[(4-Methoxyphenyl)thio]propanoic acid is a compound with a well-defined chemical structure and accessible synthetic route. Its physicochemical properties and spectroscopic data provide a solid foundation for its identification and characterization. While direct biological data is still emerging, the structural similarities to known bioactive compounds suggest that it may possess interesting pharmacological properties, particularly as an antioxidant or anticancer agent. As a versatile chemical building block, it holds promise for the development of novel therapeutic agents and functional materials. Further research into its biological activities and applications is encouraged to fully elucidate its potential.
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